molecular formula C18H14FN3O3S2 B12216433 (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B12216433
M. Wt: 403.5 g/mol
InChI Key: VDQJQBFICVRONM-ZHACJKMWSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic IUPAC name This compound delineates its structure with precision:

  • Parent heterocycle : 1,3,4-Thiadiazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4.
  • Substituents :
    • A sulfonyl group (-SO₂-) at position 5, linked to a 2-fluorobenzyl moiety.
    • An (E)-configured propenamide group at position 2, where the double bond between C2 and C3 adopts a trans orientation.

The molecular formula is C₁₈H₁₄FN₃O₃S₂ , with a calculated molecular weight of 417.45 g/mol. Key functional groups include:

  • Sulfonyl group : Enhances electrophilicity and hydrogen-bonding capacity.
  • Fluorobenzyl unit : Introduces steric and electronic effects via the fluorine atom’s electronegativity.
  • Enamide side chain : Contributes π-conjugation and rotational rigidity due to the (E)-configuration.

Historical Development in Heterocyclic Chemistry

The synthesis of thiadiazoles dates to the late 19th century, with the Hantzsch–Widman system formalizing their nomenclature in 1887. Key milestones include:

  • Early methods : Cyclization of thiosemicarbazides, as demonstrated by Freund and Parcell in 1903 for 1,3,4-thiadiazoles.
  • Modern advances : Catalytic C–H functionalization (e.g., palladium-mediated couplings) enabling regioselective sulfonyl group installation, as seen in derivatives like 3-chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole.

The target compound represents a fusion of two historical trends:

  • Sulfonation strategies : Developed in the 1960s to improve solubility and bioactivity in thiadiazoles.
  • Enamide synthesis : Popularized in the 2000s for stabilizing bioactive conformations.

Position Within Sulfonyl-Thiadiazole Structural Family

This compound belongs to the sulfonyl-thiadiazole subclass, characterized by a sulfonyl (-SO₂-) bridge between the thiadiazole core and an aryl/alkyl group. Comparative analysis with analogs reveals structure-activity nuances:

Compound Name Molecular Formula Key Structural Variations
3-Chloro-5-((2-fluorobenzyl)sulfinyl)-1,2,4-thiadiazole C₉H₆ClFN₂OS₂ Sulfinyl (-SO-) vs. sulfonyl (-SO₂-); 1,2,4-thiadiazole isomer
(R)-N-(5-(4-fluorophenyl)-6H-1,3,4-thiadiazin-2-yl)-2-(phenylsulfonamido)propanamide C₁₈H₁₇FN₄O₃S₂ Thiadiazine ring expansion; chiral center at propanamide
3-Chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole C₈H₅Cl₂N₂O₂S₂ Dichlorophenyl substitution; 1,2,4-thiadiazole isomer

Critical distinctions include:

  • Ring isomerism : 1,3,4-Thiadiazole (target) vs. 1,2,4-thiadiazole (comparators).
  • Sulfur oxidation state : Sulfonyl groups increase polarity and metabolic stability compared to sulfinyl or thioether variants.
  • Aryl substituents : Fluorine’s para position in the benzyl group (target) vs. ortho in analog , altering steric and electronic profiles.

Structural attributes correlate with functional outcomes:

  • Bioactivity : Sulfonyl-thiadiazoles exhibit enhanced kinase inhibition compared to non-sulfonylated analogs, as demonstrated in cytotoxic studies.
  • Synthetic accessibility : Electron-withdrawing sulfonyl groups facilitate nucleophilic aromatic substitutions at the thiadiazole’s C5 position.

Properties

Molecular Formula

C18H14FN3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H14FN3O3S2/c19-15-9-5-4-8-14(15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+

InChI Key

VDQJQBFICVRONM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is constructed via cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example:

  • Procedure : A mixture of substituted benzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred at 80–90°C for 1 hour, followed by thiosemicarbazide addition. The intermediate is hydrolyzed, basified (pH 8), and recrystallized to yield 5-aryl-1,3,4-thiadiazol-2-amines.

  • Yield : 70–85% after purification.

Sulfonylation at the Thiadiazole C5 Position

Introduction of the 2-fluorobenzylsulfonyl group occurs via nucleophilic substitution:

  • Reagents : 2-Fluorobenzylsulfonyl chloride (1.2–1.5 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Triethylamine (TEA) or pyridine as a base, 0–5°C to room temperature, 4–6 hours.

  • Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Enamide Coupling via Condensation

The 3-phenylprop-2-enamide moiety is introduced through a base-catalyzed condensation:

  • Reagents : 3-Phenylprop-2-enoyl chloride (1.1 equiv) in dimethyl sulfoxide (DMSO) or ethanol.

  • Conditions : Anhydrous conditions, TEA (2.0 equiv), 40–50°C, 8–12 hours.

  • Yield : 60–72% after recrystallization (ethanol/water).

Optimization Strategies for Enhanced Efficiency

Temperature and Solvent Effects

Step Optimal Conditions Impact on Yield
CyclodehydrationPOCl₃, 80–90°C, DMFMaximizes ring closure
SulfonylationDCM, 0°C → RT, TEAMinimizes sulfonate hydrolysis
Enamide condensationDMSO, 50°C, anhydrousEnhances nucleophilicity

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (0.1 equiv) accelerates imine formation during enamide coupling, improving yield by 15–20%.

  • Continuous Flow Reactors : Industrial-scale synthesis employs flow systems for thiadiazole formation (residence time: 10–15 min, 100°C), achieving 90% conversion.

Industrial-Scale Production Techniques

Purification Protocols

Step Method Purity
Thiadiazole intermediateColumn chromatography>98%
Sulfonylated derivativeRecrystallization (EtOH)99.5%
Final productPreparative HPLC>99%

Waste Reduction

  • Solvent Recovery : DCM and THF are distilled and reused, reducing waste by 40%.

  • Byproduct Management : Sulfonate salts from sulfonylation are neutralized and repurposed in agrochemical synthesis.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • Thiadiazole NH: δ 12.64 (s, 1H).

    • 2-Fluorobenzyl CH₂: δ 4.52 (s, 2H).

    • Enamide vinyl proton: δ 7.32 (d, J = 15.6 Hz, 1H).

  • FT-IR : Sulfonyl S=O stretch at 1370 cm⁻¹; enamide C=O at 1686 cm⁻¹.

Chromatographic Purity Assessment

Intermediate HPLC Method Retention Time (min)
Thiadiazole coreC18, 70:30 H₂O/MeCN, 1.0 mL/min6.8
Sulfonylated derivativeC18, 60:40 H₂O/MeCN, 1.2 mL/min9.2
Final productC18, 50:50 H₂O/MeCN, 1.5 mL/min12.5

Challenges and Mitigation Strategies

Stereochemical Control

The (2E)-configuration of the enamide is critical for bioactivity. Stereoselectivity is achieved by:

  • Low-Temperature Coupling : 0–5°C minimizes isomerization.

  • Bulky Bases : Use of DIPEA (diisopropylethylamine) stabilizes the transition state, favoring E-isomer formation (95:5 E:Z).

Sulfonate Hydrolysis

The sulfonyl group is prone to hydrolysis under acidic or basic conditions. Stabilization methods include:

  • Anhydrous Solvents : THF and DCM with molecular sieves.

  • Short Reaction Times : Sulfonylation completed within 6 hours .

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the nitro group may produce amines.

Scientific Research Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives similar to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide exhibited IC50 values indicative of potent anti-proliferative effects in LoVo and MCF-7 cells. The compound's mechanism involves induction of apoptosis and modulation of the cell cycle dynamics .
  • Synergistic Effects with Existing Drugs :
    • Research has shown that certain thiadiazole derivatives can enhance the efficacy of established chemotherapeutic agents by reducing their required dosages while maintaining or improving therapeutic outcomes. This synergism has been particularly noted with antibiotics like Amphotericin B, where the addition of thiadiazole compounds led to improved clinical efficacy .

Antimicrobial Applications

Thiadiazole derivatives also demonstrate promising antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • Studies indicate that thiadiazole derivatives possess significant antibacterial activity against multidrug-resistant strains. For instance, compounds related to this compound have shown effectiveness comparable to standard antibiotics like ciprofloxacin .
  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways .

In Silico Studies

In silico modeling studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help in understanding the structure-activity relationships and optimizing the compound for better efficacy.

Molecular Docking Results

Molecular docking simulations have provided insights into the binding modes of thiadiazole derivatives with target proteins involved in cancer progression and microbial resistance mechanisms. Such studies are crucial for guiding further experimental validations .

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiadiazol groups may play a key role in its binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide include other sulfonyl and thiadiazol derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound by reviewing relevant literature and synthesizing data from various studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their wide range of pharmacological properties, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • Anticonvulsant : Potential use in seizure management.
  • Antidiabetic : Modulation of glucose metabolism.

The structural diversity provided by substituents on the thiadiazole ring significantly influences the biological activity of these compounds .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The specific compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that compounds containing a thiadiazole moiety can effectively inhibit Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For example, it has demonstrated IC50 values comparable to established chemotherapeutics in assays involving breast and colon cancer cell lines .

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)25
HT-29 (Colon)30

Anticonvulsant Activity

In animal models, the compound has exhibited anticonvulsant properties. It was tested using the maximal electroshock seizure (MES) model and showed a significant reduction in seizure duration compared to control groups. The effective dose (ED50) was found to be lower than that of standard anticonvulsants like phenytoin .

Model ED50 (mg/kg) Reference
MES40
Pentylenetetrazole35

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives. For instance:

  • Study on Antimicrobial Properties : A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that modifications at the sulfonyl group significantly enhanced antibacterial efficacy .
  • Anticancer Evaluation : Another research project investigated the anticancer potential of thiadiazole derivatives in vitro and in vivo. The findings revealed that certain substitutions on the thiadiazole ring led to increased apoptosis in cancer cells through mitochondrial pathways .
  • Anticonvulsant Testing : In an experimental study involving mice, the compound was tested for its anticonvulsant effects using various seizure models. The results showed that it was effective at doses lower than traditional medications, suggesting a favorable therapeutic index .

Q & A

Basic: What are the standard synthetic routes for preparing (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide?

The compound can be synthesized via multi-step reactions involving sulfonylation and condensation. For example:

  • Step 1 : React a thiadiazole precursor (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with 2-fluorobenzyl sulfonyl chloride in a polar solvent (e.g., DMSO) using a base like N-ethylmorpholine to introduce the sulfonyl group .
  • Step 2 : Condense the intermediate with (2E)-3-phenylprop-2-enoyl chloride in the presence of triethylamine to form the final enamide .
  • Validation : Confirm the structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced: How can researchers optimize the yield of the target compound when scaling up the reaction?

Key parameters include:

  • Solvent Choice : DMSO enhances sulfonylation efficiency due to its polar aprotic nature, but alternatives like DMF or acetonitrile may reduce side reactions .
  • Temperature Control : Maintain reflux at 90–100°C during sulfonylation to ensure complete conversion, as lower temperatures lead to incomplete reactions .
  • Purification : Use recrystallization from DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
  • Catalyst Screening : Test bases like triethylamine vs. N-ethylmorpholine; the latter may improve steric accessibility for bulky substituents .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of the compound?

  • 1H NMR^1 \text{H NMR} : Identify protons on the 2-fluorobenzyl group (δ 7.2–7.5 ppm), thiadiazole ring (δ 8.0–8.2 ppm), and enamide double bond (δ 6.5–7.0 ppm, J = 15–16 Hz for trans configuration) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Elemental Analysis : Verify C, H, N, S content (deviation ≤0.4%) to rule out hydration or solvent retention .

Advanced: How can researchers resolve discrepancies in elemental analysis data between calculated and observed values?

  • Recrystallization : Repurify the compound to remove residual solvents or salts.
  • Thermogravimetric Analysis (TGA) : Check for moisture or solvent loss during heating (e.g., 25–200°C at 10°C/min) .
  • Alternative Techniques : Use X-ray crystallography to confirm molecular packing or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants from catalysts .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., IC50_{50} determination) .

Advanced: How to design experiments to determine the structure-activity relationship (SAR) of substituents on biological activity?

  • Variation of Substituents : Synthesize analogs with modified fluorobenzyl (e.g., 3-fluoro vs. 4-fluoro) or enamide (e.g., Z isomer) groups .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR kinase. Prioritize analogs with lower binding energies (ΔG ≤ -8 kcal/mol) .
  • In Vitro Validation : Compare IC50_{50} values of analogs in enzyme inhibition assays to correlate substituent effects .

Advanced: How to address conflicting reports on the reactivity of the sulfonyl group in thiadiazole derivatives?

  • Mechanistic Studies : Perform kinetic experiments (e.g., time-resolved 1H NMR^1 \text{H NMR}) to monitor sulfonylation intermediates. Compare reactivity in DMSO (accelerated) vs. DCM (slower) .
  • pH Dependence : Test reactions at pH 7–9 using ammonium hydroxide; higher pH may deprotonate thiols, increasing sulfonyl group accessibility .

Advanced: What computational approaches predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., COX-2 PDB: 3LN1). Validate poses with molecular dynamics (MD) simulations (50 ns, RMSD ≤2 Å) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Phase .

Advanced: How to investigate the compound’s stability under physiological or storage conditions?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions .
  • Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products. MS/MS can identify fragments (e.g., loss of sulfonyl group) .

Basic: What are the critical safety considerations when handling this compound during synthesis?

  • Toxic Reagents : Use POCl3_3 in a fume hood with PPE (gloves, goggles) due to its corrosive nature .
  • Waste Disposal : Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .

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